2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate
Overview
Description
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate is a chemical compound that belongs to the class of esters. It is derived from 2-ethyl-2-(hydroxymethyl)propane-1,3-diol and myristic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate typically involves the esterification of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol with myristic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature of around 150-180°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and improved efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol and myristic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol and myristic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Corresponding aldehydes or ketones.
Scientific Research Applications
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient properties.
Mechanism of Action
The mechanism of action of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate involves its interaction with biological membranes and enzymes. The ester bonds can be hydrolyzed by esterases, releasing the parent alcohol and fatty acid. These products can then participate in various metabolic pathways. The compound’s ability to form stable emulsions also makes it useful in drug delivery, where it can enhance the solubility and bioavailability of hydrophobic drugs.
Comparison with Similar Compounds
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate can be compared with other similar compounds such as:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl distearate: Similar structure but with stearic acid instead of myristic acid, leading to different physical properties and applications.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dioleate: Contains oleic acid, which introduces unsaturation and affects the compound’s reactivity and stability.
Trimethylolpropane triester: A related compound with three ester groups, used in similar applications but with different properties due to the additional esterification.
The uniqueness of this compound lies in its specific combination of myristic acid and 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, which imparts distinct physical and chemical properties suitable for various applications.
Properties
IUPAC Name |
[2-(hydroxymethyl)-2-(tetradecanoyloxymethyl)butyl] tetradecanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O5/c1-4-7-9-11-13-15-17-19-21-23-25-27-32(36)38-30-34(6-3,29-35)31-39-33(37)28-26-24-22-20-18-16-14-12-10-8-5-2/h35H,4-31H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURQCRBEJUZCLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218921 | |
Record name | 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.9 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68818-55-3 | |
Record name | 1,1′-[2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl] ditetradecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68818-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068818553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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